2-Desacetoxy Prasugrel

Pharmaceutical impurity profiling Mass spectrometry Structural elucidation

2-Desacetoxy Prasugrel (CAS 201049-78-7; molecular formula C₁₈H₁₈FNOS; molecular weight 315.41 g/mol) is a thienopyridine-class compound formally designated as 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one. It is structurally derived from the antiplatelet prodrug Prasugrel by formal loss of the 2-acetoxy substituent (Δ58.03 Da) and is recognized in the United States Pharmacopeia (USP) as the 'Prasugrel desacetoxy analog' with a defined acceptance criterion of NMT 0.15% in the Prasugrel Hydrochloride drug substance monograph.

Molecular Formula C18H18FNOS
Molecular Weight 315.4 g/mol
CAS No. 201049-78-7
Cat. No. B151018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desacetoxy Prasugrel
CAS201049-78-7
Synonyms1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)-ethanone;  5-[α-(Cyclopropylcarbonyl)-2-fluorobenzyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Molecular FormulaC18H18FNOS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4
InChIInChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2
InChIKeyIOMHWIMJPRFWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Desacetoxy Prasugrel (CAS 201049-78-7) – A Critical Prasugrel Process Impurity and Synthetic Intermediate


2-Desacetoxy Prasugrel (CAS 201049-78-7; molecular formula C₁₈H₁₈FNOS; molecular weight 315.41 g/mol) is a thienopyridine-class compound formally designated as 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one . It is structurally derived from the antiplatelet prodrug Prasugrel by formal loss of the 2-acetoxy substituent (Δ58.03 Da) and is recognized in the United States Pharmacopeia (USP) as the 'Prasugrel desacetoxy analog' with a defined acceptance criterion of NMT 0.15% in the Prasugrel Hydrochloride drug substance monograph [1]. The compound serves a dual role: as a process-related impurity requiring rigorous chromatographic control during Prasugrel API manufacturing, and as a documented penultimate synthetic intermediate in patented Prasugrel synthetic routes [2].

Why Generic Prasugrel Impurity Reference Standards Cannot Substitute for 2-Desacetoxy Prasugrel in Regulated Analytical Workflows


Impurity reference standards in the Prasugrel analytical monograph are not functionally interchangeable. The USP assigns each impurity a unique Relative Retention Time (RRT), Relative Response Factor (RRF), and an individual acceptance criterion [1]. 2-Desacetoxy Prasugrel elutes at RRT 0.61 with RRF 1.0 and a limit of NMT 0.15%, whereas the structurally related 'desacetyl prasugrel diastereomer 1' elutes at RRT 1.33 with RRF 1.5 and a different limit of NMT 0.20% [1]. Substituting one impurity standard for another produces incorrect peak identification, invalidates system suitability (the USP mandates resolution NLT 1.5 between desacetyl prasugrel diastereomers), and generates erroneous quantitative results that can lead to batch rejection or regulatory non-compliance [1]. Furthermore, the desacetoxy analog's distinct physicochemical properties—including lower molecular weight (315.41 vs. Prasugrel's 373.44), reduced topological polar surface area (48.6 vs. ~74.9 Ų), and slightly lower lipophilicity (XLogP3 3.5 vs. 3.6)—produce fundamentally different chromatographic and mass spectrometric behavior that cannot be emulated by other in-class impurities .

Quantitative Differentiation Evidence for 2-Desacetoxy Prasugrel (CAS 201049-78-7) Versus Prasugrel and Related Impurities


Structural Mass Deficit: A 58.03 Da Difference That Defines Chromatographic Identity

2-Desacetoxy Prasugrel differs from the parent drug Prasugrel by the complete absence of the 2-acetoxy group (–OCOCH₃; 59.04 Da nominal mass), resulting in a net mass deficit of 58.03 Da (exact mass) or 58.03 g/mol (molecular weight) . This structural deletion reduces the molecular formula from C₂₀H₂₀FNO₃S (Prasugrel, MW 373.44) to C₁₈H₁₈FNOS (2-Desacetoxy Prasugrel, MW 315.41), decreases the topological polar surface area from approximately 74.9 Ų to 48.6 Ų, and slightly reduces XLogP3 from 3.6 to 3.5 [1]. These differences are analytically consequential: the lower TPSA predicts reduced retention on polar stationary phases, consistent with the USP-observed RRT of 0.61 relative to Prasugrel, while the similar XLogP values explain why both compounds are amenable to reversed-phase separation on the same C18 column system [2].

Pharmaceutical impurity profiling Mass spectrometry Structural elucidation Physicochemical characterization

USP Pharmacopeial Chromatographic Fingerprint: Unique RRT, RRF, and Acceptance Criterion Specified in a Compendial Monograph

The USP Prasugrel Hydrochloride monograph assigns 2-Desacetoxy Prasugrel (designated 'Prasugrel desacetoxy analog') a Relative Retention Time (RRT) of 0.61 with a Relative Response Factor (RRF) of 1.0 and an individual acceptance criterion of NMT 0.15% [1]. This chromatographic identity is distinct from all other specified impurities: Desfluoro prasugrel (RRT 0.47), Prasugrel acetyl analog (RRT 0.53), 4-Fluoro prasugrel (RRT 0.74), Desacetyl hydroxyprasugrel (RRT 0.86), and the Desacetyl prasugrel diastereomers (RRT 1.33 and 1.38, RRF 1.5) [1]. The RRF of 1.0 indicates that 2-Desacetoxy Prasugrel exhibits equivalent UV absorbance at 235 nm to Prasugrel on a per-mass basis, eliminating the need for response factor correction during quantitation—unlike the desacetyl diastereomers (RRF 1.5, requiring a correction factor of 0.67) or Prasugrel chlorobutyryl analog (RRF 0.52, requiring a correction factor of 1.92) [1]. The USP system suitability requirement further mandates a resolution of NLT 1.5 between desacetyl prasugrel diastereomer 1 and diastereomer 2, underscoring the analytical challenge of separating structurally similar Prasugrel-related substances and the necessity of using the correct, individually characterized reference standard for each impurity [1].

USP pharmacopeial analysis HPLC impurity method System suitability Regulatory acceptance criteria

Documented Penultimate Intermediate in Patented Prasugrel Synthetic Routes: Oxidation–Acetylation Gateway

Chinese Patent CN 101531667 A (Zhu et al., 2009) explicitly describes 1-cyclopropyl-2-(6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-yl)-2-(2-fluorophenyl) ethyl ketone—chemically identical to 2-Desacetoxy Prasugrel—as the penultimate intermediate in a two-step terminal sequence for Prasugrel synthesis [1]. The patent teaches that this intermediate, after oxidation, is esterified with acetic anhydride to yield Prasugrel [1]. Similarly, PCT application WO 2011042918 A2 (Satyanarayana Reddy et al., 2011) references 2-Desacetoxy Prasugrel as a useful intermediate in improved processes for preparing Prasugrel and its pharmaceutically acceptable salts [2]. In contrast, other Prasugrel impurities such as the desfluoro analog, 4-fluoro positional isomer, or chlorobutyryl analog are not synthetic intermediates but side-products arising from alternative reaction pathways, rendering them unsuitable as starting points for the final acylation step [3]. The intermediate status of 2-Desacetoxy Prasugrel makes it indispensable for process development laboratories that require the authentic compound to optimize oxidation and acetylation conditions, establish in-process control limits, and validate impurity carryover and purging capacity during scale-up [1][2].

Process chemistry Prasugrel synthesis Patent intermediate API manufacturing

Regulatory Reference Standard Designation: USP-Listed with Full Traceability for ANDA and NDA Submissions

2-Desacetoxy Prasugrel is formally listed in the USP Prasugrel Hydrochloride monograph as 'Prasugrel desacetoxy analog' with a defined chemical identity (footnote c: 1-Cyclopropyl-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-fluorophenyl)ethan-1-one) [1]. Its hydrochloride salt (CAS 1618108-01-2) is commercially supplied as a USP-compliant reference standard with detailed characterization data suitable for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Prasugrel [2]. Reference standards are provided with full traceability against pharmacopeial standards (USP or EP) and are accompanied by Certificates of Analysis including HPLC purity data, NMR, and mass spectral characterization [2]. The compound is also catalogued as Prasugrel Impurity 14 and Prasugrel HCl Desacetyloxy Impurity by multiple ISO-certified reference standard manufacturers, with typical supplied purity of ≥95% (HPLC) [3]. This established regulatory supply chain differentiates 2-Desacetoxy Prasugrel from non-compendial Prasugrel impurities for which reference standards may not be readily available from multiple qualified vendors or may lack pharmacopeial traceability documentation required for regulatory filings.

Regulatory reference standard ANDA submission GMP quality control Pharmacopeial compliance

Chromatographic Selectivity: Resolved from Six Co-Eluting Prasugrel Impurities by USP Gradient Conditions

Under the USP organic impurities gradient method (phosphate buffer pH 2.9 / acetonitrile on a C18 column with UV detection at 235 nm), 2-Desacetoxy Prasugrel (RRT 0.61) elutes in a region bracketed by Prasugrel acetyl analog (RRT 0.53) on one side and 4-Fluoro prasugrel (RRT 0.74) on the other, with baseline separation from both [1]. This places the compound in a critical chromatographic window where it must be distinguished from structurally similar impurities that share the same nominal RRF of 1.0 (acetyl analog, 4-fluoro prasugrel, desacetyl hydroxyprasugrel)—meaning that peak misidentification cannot be flagged by response factor discrepancies alone [1]. Published forced degradation studies have established that 2-Desacetoxy Prasugrel (as the desacetyl impurity) is a major hydrolytic and oxidative degradation product of Prasugrel [2][3]. In the comprehensive impurity profiling study by Gadhari et al. (2022), the major oxidative degradant was identified as the PG desacetyl impurity, and its separation from positional tautomer impurities and degradation products required a specifically optimized RPLC-UV method using a Zorbax XDB C18 column [2]. The validated method achieved quantitative determination of Prasugrel and all process-related impurities with high specificity, sensitivity, and precision, demonstrating that the chromatographic behavior of this impurity is sufficiently distinct for reliable quantitation when the correct reference standard is employed [2].

Chromatographic resolution Forced degradation Impurity profiling Stability-indicating method

High-Value Procurement and Application Scenarios for 2-Desacetoxy Prasugrel (CAS 201049-78-7)


USP-Compliant Batch Release and Stability Testing of Prasugrel Hydrochloride API

Quality control laboratories performing USP monograph-based organic impurities testing must use authenticated 2-Desacetoxy Prasugrel to prepare system suitability solutions, identify the peak at RRT 0.61, and quantify this impurity against the NMT 0.15% acceptance criterion [1]. The compound's RRF of 1.0 simplifies quantitation (no response factor correction needed), but its chromatographic proximity to the acetyl analog (RRT 0.53) and 4-fluoro prasugrel (RRT 0.74)—both sharing RRF 1.0—demands that the desacetoxy analog reference standard be used for unambiguous retention time marker confirmation [1]. Procurement of the hydrochloride salt (CAS 1618108-01-2) with USP traceability documentation ensures regulatory audit readiness [2].

ANDA/NDA Analytical Method Development and Validation (AMV)

During forced degradation studies under ICH Q1A(R2) conditions, 2-Desacetoxy Prasugrel is generated as a major hydrolytic and oxidative degradation product of Prasugrel [3][4]. Analytical development laboratories require the authentic compound to establish peak identity in stressed-sample chromatograms, determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this specific impurity, and demonstrate method specificity by proving resolution from all adjacent impurity peaks under the validated gradient conditions [3]. The compound's unique physicochemical properties—lower TPSA (48.6 Ų vs. ~74.9 Ų for Prasugrel) and slightly reduced XLogP3 (3.5 vs. 3.6)—must be factored into extraction recovery and solution stability experiments during method validation .

Process Development and In-Process Control for Prasugrel API Manufacturing

As the documented penultimate intermediate in the CN 101531667 A and WO 2011042918 A2 synthetic routes, 2-Desacetoxy Prasugrel is a critical in-process control marker [5][6]. Process chemists use the authentic reference standard to monitor the completeness of the oxidation step and the subsequent acetylation with acetic anhydride, establish intermediate acceptance criteria, and demonstrate effective purging of this intermediate into the final API within the NMT 0.15% USP limit [1][5]. Unlike side-product impurities that lack productive synthetic utility, this compound's intermediate status means its levels directly reflect process efficiency and can be used to troubleshoot underperforming batches.

Metabolic Pathway and Biotransformation Research on Thienopyridine Prodrug Activation

2-Desacetoxy Prasugrel is structurally analogous to the desacetyl-thiolactone intermediate formed during the first step of Prasugrel's metabolic bioactivation (esterase-catalyzed hydrolysis of the 2-acetoxy group) [7]. While it is not itself the thiolactone metabolite (which bears a carbonyl at the 2-position of the thienopyridine ring, MW 331.41), its desacetoxy structure makes it a valuable tool compound for studying structure–activity relationships in thienopyridine prodrug design, investigating non-esterase-mediated degradation pathways, and serving as a negative control in CYP450-mediated oxidation assays where the 2-position substituent is a determinant of substrate recognition [7]. Its commercial availability as a characterized research chemical (purity ≥95%) from multiple vendors supports reproducible in vitro pharmacology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Desacetoxy Prasugrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.